2-(2-Iodophenyl)acetaldehyde
Overview
Description
2-(2-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is characterized by the presence of an iodine atom attached to the phenyl ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of methyl 2-(2-iodophenyl)acetate with a reducing agent to yield the desired aldehyde . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the process would depend on optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 2-(2-Iodophenyl)acetic acid.
Reduction: 2-(2-Iodophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the substituent introduced.
Scientific Research Applications
2-(2-Iodophenyl)acetaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)acetaldehyde involves its reactivity as an aldehyde. Aldehydes are known to participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The iodine atom on the phenyl ring can also participate in electrophilic substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: An aromatic compound with an iodine atom and a hydroxyl group on the phenyl ring.
2-Iodobenzaldehyde: Similar structure but with an aldehyde group directly attached to the phenyl ring.
2-Iodophenylacetic acid: The oxidized form of 2-(2-Iodophenyl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an aldehyde group, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Properties
IUPAC Name |
2-(2-iodophenyl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOIBLKIUKDUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348705 | |
Record name | benzeneacetaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-41-3 | |
Record name | 2-Iodobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109347-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzeneacetaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.